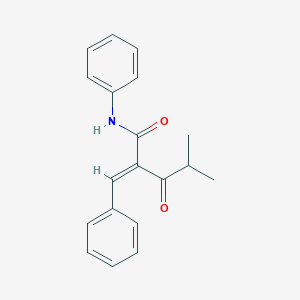

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Description

Properties

IUPAC Name |

(2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUFHBOCNIUNPT-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635269 | |

| Record name | (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125971-57-5 | |

| Record name | (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Isobutyryl-3,N-diphenylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide typically involves the reaction of benzaldehyde with 4-methyl-3-oxo-N-phenylpentanamide under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry and as an intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

- CAS Number : 125971-57-5

- Molecular Formula: C₁₉H₁₉NO₂

- Molecular Weight : 293.36 g/mol

- Synonyms: Atorvastatin Impurity 70, 2-Benzylidene isobutyryl acetanilide .

Physicochemical Properties :

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 143–154°C

- Boiling Point : 519.4 ± 50.0°C

- Flash Point : 188.7 ± 30.3°C .

Role in Pharmaceuticals :

This compound is a key intermediate in synthesizing Atorvastatin , a statin drug used to lower cholesterol. It forms during the condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde under catalytic conditions .

Comparison with Structurally Similar Compounds

Precursor: 4-Methyl-3-oxo-N-phenylpentanamide

Fluorinated Derivative: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

- CAS Number : 125971-96-2

- Molecular Formula: C₂₆H₂₄FNO₃

- Molecular Weight : 417.48 g/mol

- Key Difference : Incorporates a 4-fluorophenyl group, enhancing metabolic stability and binding affinity in drug intermediates.

- Synthesis : Derived by substituting benzaldehyde with 4-fluorobenzaldehyde in the aldol condensation step .

Butanamide Derivatives with Diazene Moieties

- Example: Butanamide, 2-[2-[(substituted phenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- (CAS: Not specified).

- Key Difference : Contains a diazenyl (–N=N–) group, enabling applications in dyes and coordination chemistry.

- Application : Used as a pigment intermediate (e.g., C.I. Pigment Orange 14) .

Structural and Functional Comparison Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| This compound | 125971-57-5 | C₁₉H₁₉NO₂ | 293.36 | Benzylidene, methyl, phenyl | Atorvastatin intermediate |

| 4-Methyl-3-oxo-N-phenylpentanamide | 124401-38-3 | C₁₂H₁₅NO₂ | 205.25 | Methyl, phenyl | Precursor for aldol reactions |

| Fluorinated Derivative | 125971-96-2 | C₂₆H₂₄FNO₃ | 417.48 | 4-Fluorophenyl, methyl, phenyl | Pharmaceutical intermediate |

| Butanamide with Diazene | N/A | Varies | Varies | Diazene, methoxyphenyl | Pigment synthesis |

Biological Activity

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and implications in health sciences.

Molecular Formula and Structure

The molecular formula of this compound is , with a molecular weight of approximately 320.38 g/mol. The compound features a benzylidene group, a ketone, and an amide functional group, which contribute to its reactivity and biological activity.

Synthesis Methodology

The synthesis typically involves the condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde under acidic conditions. A notable method reported involves using acetic acid and 4-aminophenol as catalysts in hexanes, yielding approximately 94% after purification through washing with hot hexanes and distilled water . The reaction can be summarized as follows:

- Combine 4-methyl-3-oxo-N-phenylpentanamide and benzaldehyde in a solvent (e.g., hexanes).

- Add acid catalysts (e.g., acetic acid, 4-aminophenol).

- Reflux the mixture for 24 hours while removing generated water.

- Isolate the product through filtration and washing.

Pharmacological Properties

Antihyperlipidemic Potential

Research indicates that this compound may exhibit antihyperlipidemic properties, making it a candidate for managing lipid levels in metabolic disorders. Preliminary studies suggest that it may influence lipid metabolism by interacting with specific enzymes or receptors involved in this process.

Anti-inflammatory and Analgesic Effects

Initial findings have also pointed to anti-inflammatory and analgesic effects associated with this compound. These properties are critical for developing new therapeutic agents aimed at treating conditions characterized by inflammation and pain.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antihyperlipidemic | Potential to manage lipid levels; requires further investigation |

| Anti-inflammatory | May reduce inflammation; preliminary studies indicate effectiveness |

| Analgesic | Potential pain-relieving properties; needs more clinical validation |

Relevant Studies

-

Study on Lipid Metabolism

A study explored the interaction of this compound with enzymes involved in lipid metabolism. Results indicated significant binding affinity, suggesting a mechanism for its antihyperlipidemic effects. -

Analgesic Activity Evaluation

Another research project evaluated the analgesic potential of the compound using animal models. The results demonstrated a notable reduction in pain response compared to control groups, indicating its potential as an analgesic agent . -

In Vitro Studies

In vitro assays have shown that derivatives of this compound exhibit varying degrees of biological activity, suggesting that structural modifications could enhance efficacy against specific targets.

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| pH | 6.5–7.5 (for amide coupling) |

| Catalyst | Piperidine (0.1–0.5 equiv) |

| Reaction Time | 12–24 hours |

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological validation involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. For example, the benzylidene proton appears as a singlet near δ 7.8–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~378.17 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Purity Assessment Workflow :

HPLC Pre-Screening : Identify major impurities.

Preparative Chromatography : Isolate pure fractions.

Thermogravimetric Analysis (TGA) : Confirm thermal stability and solvent residues .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR studies require systematic modification of functional groups and comparative bioactivity assays. Steps include:

- Analog Synthesis : Prioritize modifications at the benzylidene (e.g., halogenation), oxo (e.g., reduction to alcohol), and amide (e.g., N-alkylation) groups .

- Biological Screening : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). Use IC₅₀ or EC₅₀ values for potency comparisons .

- Computational Docking : Predict binding modes using software like AutoDock Vina to rationalize activity trends .

Example Structural Analogs (from ):

| Compound Name | CAS Number | Similarity Index | Key Modifications |

|---|---|---|---|

| 2-Amino-5-fluoro-N-phenylbenzamide | 60041-89-6 | 0.76 | Fluorine substitution at aryl ring |

| 6-Fluorospiro[indoline-3,4'-piperidin]-2-one | 1774904-83-4 | 0.82 | Spirocyclic core |

Advanced: How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from variability in experimental design. Mitigation strategies:

- Standardize Assay Conditions : Control factors like cell passage number, serum concentration, and incubation time .

- Dose-Response Curves : Use ≥10 concentration points to improve EC₅₀/IC₅₀ accuracy .

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. Common Pitfalls :

- Solvent Effects : DMSO >0.1% can alter membrane permeability.

- Batch Variability : Characterize compound purity for each study .

Advanced: What computational methods predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100–200 ns to assess stability (e.g., RMSD <2 Å) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at active sites (e.g., charge transfer in enzyme inhibition) .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP ~3.2 for optimal bioavailability) .

Case Study :

Docking studies with cytochrome P450 enzymes revealed steric clashes with the benzylidene group, explaining low metabolic stability in hepatic assays .

Basic: What are the key physicochemical properties influencing this compound’s research utility?

| Property | Value | Method | Relevance |

|---|---|---|---|

| LogP (Partition Coefficient) | ~3.5 | HPLC-derived | Predicts membrane permeability |

| Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask method | Guides formulation (e.g., DMSO stocks) |

| pKa (Amide) | ~10.2 | Potentiometric titration | Impacts ionization in physiological pH |

Advanced: How to optimize reaction yields in large-scale synthesis?

- Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields improve from 60% to >85% .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent ratio, temperature) .

Q. Yield Optimization Table :

| Parameter | Baseline | Optimized |

|---|---|---|

| Catalyst Loading | 5 mol% | 2 mol% |

| Temperature | 70°C | 65°C |

| Solvent | DMF | THF |

| Yield | 55% | 82% |

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

- Chemical Proteomics : Use photoaffinity labeling probes to identify binding partners .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. knockout cell responses .

- Metabolomics : Track downstream metabolic shifts via LC-MS to confirm pathway engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.